2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene
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Overview
Description
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene is an organic compound characterized by the presence of ethenyl, difluoro, and isopropoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,5-difluoro-3-hydroxybenzene and isopropyl bromide.
Etherification: The hydroxyl group of 1,5-difluoro-3-hydroxybenzene is converted to an isopropoxy group using isopropyl bromide in the presence of a base like potassium carbonate.
Vinylation: The resulting intermediate undergoes a vinylation reaction to introduce the ethenyl group. This can be achieved using a palladium-catalyzed Heck reaction with vinyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, other nucleophiles
Major Products
Oxidation: Epoxides, aldehydes
Reduction: Saturated derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,5-Difluoro-3-[(propan-2-yl)oxy]benzene: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
2-Ethenyl-1,5-difluorobenzene: Lacks the isopropoxy group, affecting its solubility and interaction with other molecules.
1,5-Difluoro-3-[(propan-2-yl)oxy]toluene: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior.
Uniqueness
2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both ethenyl and isopropoxy groups on the benzene ring allows for versatile reactivity and the formation of a wide range of derivatives.
Properties
CAS No. |
918870-81-2 |
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Molecular Formula |
C11H12F2O |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-ethenyl-1,5-difluoro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H12F2O/c1-4-9-10(13)5-8(12)6-11(9)14-7(2)3/h4-7H,1H2,2-3H3 |
InChI Key |
NXGDLUPQZOSONM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)F)F)C=C |
Origin of Product |
United States |
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